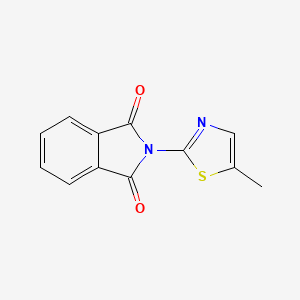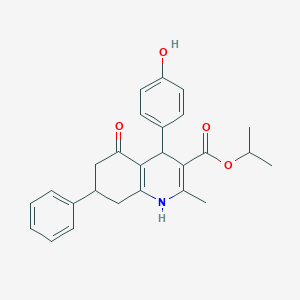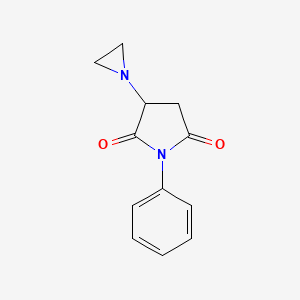![molecular formula C24H19BrN2O2 B5064122 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide](/img/structure/B5064122.png)
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide, also known as PNU-120596, is a small molecule inhibitor that has been widely studied for its potential in treating various diseases.
Mécanisme D'action
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide is a potent inhibitor of PARP, an enzyme that plays a critical role in DNA repair. By inhibiting PARP, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide prevents cancer cells from repairing DNA damage, leading to cell death. In Alzheimer's disease, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to contribute to the development of the disease. In Parkinson's disease, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death by activating the Nrf2/ARE signaling pathway.
Biochemical and Physiological Effects:
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been shown to have a variety of biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In Alzheimer's disease research, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide is its potency as a PARP inhibitor, which makes it an attractive candidate for cancer research. However, one limitation of 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide is its poor solubility, which can make it difficult to work with in lab experiments. Additionally, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been shown to have off-target effects, which can complicate its use in some experiments.
Orientations Futures
There are several future directions for research on 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide. One area of focus could be on improving its solubility, which would make it easier to work with in lab experiments. Additionally, further research could be done to better understand its off-target effects and how to mitigate them. Finally, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide could be studied in combination with other drugs to determine if it has synergistic effects in treating various diseases.
Méthodes De Synthèse
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide can be synthesized through a multistep process that involves the reaction of 4-aminobenzophenone with ethyl acetoacetate to form 2-(4-aminophenyl)-2-oxoethyl acetate. This intermediate is then reacted with isoquinoline in the presence of sodium ethoxide to form 2-{2-[4-(aminophenyl)-2-oxoethyl]isoquinolin-1-yl}acetic acid. Finally, this compound is treated with hydrobromic acid to yield 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide.
Applications De Recherche Scientifique
2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been studied extensively for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been shown to inhibit the growth of cancer cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP). In Alzheimer's disease research, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In Parkinson's disease research, 2-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}isoquinolinium bromide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2.BrH/c27-23(17-26-15-14-18-6-4-5-9-21(18)16-26)19-10-12-22(13-11-19)25-24(28)20-7-2-1-3-8-20;/h1-16H,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZJQLFKWZMZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC4=CC=CC=C4C=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-isoquinolin-2-ium-2-ylacetyl)phenyl]benzamide;bromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-3-nitrobenzamide](/img/structure/B5064040.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5064048.png)

![N-cyclohexyl-2-[2-(cyclohexylcarbonyl)hydrazino]-2-oxoacetamide](/img/structure/B5064062.png)

![N-[5-(1-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5064076.png)

![1-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5064093.png)
![17-allyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5064097.png)
![2,6-dimethoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B5064104.png)

![N-(2-methoxyphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5064121.png)
![3-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5064127.png)
